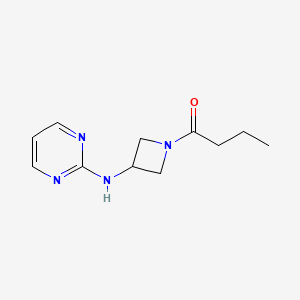

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one” is a scientific compound that has gained attention in recent years. It belongs to the class of organic compounds known as valine and derivatives .

Molecular Structure Analysis

The molecular formula of “1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one” is C11H16N4O. The exact mass is 220.276 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one” include a molecular weight of 220.276 g/mol. The compound has a topological polar surface area of 86.4 Ų and a complexity of 316 .

Applications De Recherche Scientifique

Anticancer Activity

Abnormal alterations in the expression and biological function of retinoid X receptor alpha (RXRα) play a key role in cancer development. Researchers have explored potential modulators of RXRα as anticancer agents. Among the synthesized compounds, 6A exhibits strong antagonist activity against RXRα (half maximal effective concentration, EC50 = 1.68 ± 0.22 µM). It also demonstrates potent anti-proliferative effects on human cancer cell lines (HepG2 and A549 cells) with low cytotoxicity in normal cells. Further bioassays reveal that 6A induces apoptosis through caspase-3 activation, making it a promising candidate for cancer therapy .

RXRα Inhibition

6A: inhibits 9-cis-retinoic acid (9-cis-RA)-induced activity in a dose-dependent manner. It selectively binds to the RXRα ligand-binding domain (LBD) with submicromolar affinity (Kd = 1.20 × 10⁻⁷ M). This interaction disrupts RXRα-dependent signaling pathways, contributing to its potential therapeutic effects .

Apoptosis Induction

Through time- and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) and stimulation of caspase-3 activity, 6A triggers apoptosis in an RXRα-dependent manner. This apoptotic pathway could be harnessed for cancer treatment .

Molecular Docking Studies

Computational studies predict the binding modes of 6A within the RXRα-LBD. These insights aid in understanding the compound’s mechanism of action and guide further drug design efforts .

Metal-Free Synthesis of N-(Pyridin-2-yl)amides

In a separate context, the synthesis of N-(pyridin-2-yl)amides has been achieved from a-bromoketones and 2-aminopyridine under mild and metal-free conditions. This method provides a versatile route for accessing related compounds .

Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

Using two methods, researchers synthesized three pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These compounds hold potential for various applications, including drug discovery and materials science .

Propriétés

IUPAC Name |

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-2-4-10(16)15-7-9(8-15)14-11-12-5-3-6-13-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCJJXRKSPJXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CC(C1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)

![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2544290.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544293.png)

![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)

![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)

![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)

![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)